REACTION_CXSMILES
|
N[C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.N([O-])=O.[Na+].[S:14]([Cl:17])(Cl)=[O:15].[OH2:18]>Cl.O>[C:8]([C:5]1[N:6]=[CH:7][C:2]([S:14]([Cl:17])(=[O:15])=[O:18])=[CH:3][CH:4]=1)#[N:9] |f:1.2,3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=NC1)C#N
|
Name
|
|
Quantity
|
98 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
thionylchloride water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction temperature between −5° C. and 0° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction temperature between −5° C. and 0° C. (Note
|
Type
|
ADDITION
|
Details
|
The diazotized mixture should be also kept at −5° C. throughout the addition)
|
Type
|
ADDITION
|
Details
|
As the addition proceeds
|
Type
|
CUSTOM
|
Details
|
a white solid precipitates
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
FILTRATION
|
Details
|
The precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=N1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: PERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |